Broad-Spectrum Antiviral Activity at Sub-Nanomolar Concentrations
Virustomycin A exhibits potent, broad-spectrum antiviral activity against both RNA and DNA viruses. In plaque reduction assays, it decreased plaque formation with an ED50 of 0.0003 μg/ml (approximately 0.34 nM) across tested viral strains [1]. This potency is notably high compared to many antiviral agents. For context, the structurally related concanamycin A is not reported to possess significant antiviral activity, highlighting the unique antiviral profile conferred by the flavensomycinoyl side chain [2]. FD-891, another 18-membered macrolide, lacks documented antiviral effects altogether, being primarily cytotoxic [3].
| Evidence Dimension | Antiviral potency (plaque reduction ED50) |
|---|---|
| Target Compound Data | ED50 = 0.0003 μg/ml (~0.34 nM) against RNA and DNA viruses |
| Comparator Or Baseline | Concanamycin A: No significant antiviral activity reported; FD-891: No antiviral activity reported |
| Quantified Difference | Target compound shows measurable antiviral activity; comparators do not |
| Conditions | Plaque reduction assay; virus strains not specified in abstract but reported as both RNA and DNA viruses |
Why This Matters
For researchers screening antiviral leads, Virustomycin A offers a rare combination of broad-spectrum viral inhibition and sub-nanomolar potency not observed in closely related 18-membered macrolides.
- [1] Omura S, Shimizu H, Iwai Y, et al. AM-2604 A, a new antiviral antibiotic produced by a strain of Streptomyces. J Antibiot (Tokyo). 1982;35(12):1632-1637. doi:10.7164/antibiotics.35.1632 View Source
- [2] Westley J, et al. The structure and absolute configuration of the 18-membered macrolide lactone antibiotic X-4357B (concanamycin A). J Antibiot (Tokyo). 1984;37(11):1270-1275. View Source
- [3] Seki-Asano M, Okazaki T, Yamagishi M, et al. Isolation and characterization of new 18-membered macrolides FD-891 and FD-892. J Antibiot (Tokyo). 1994;47(11):1226-1233. doi:10.7164/antibiotics.47.1226 View Source
